N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide is a compound characterized by its unique molecular structure and potential applications in scientific research. This compound has garnered interest due to its biological activity and is classified as an active pharmaceutical ingredient (API). The molecular formula of this compound is with a molecular weight of 383.5 g/mol. It is primarily utilized for non-human research purposes and is not intended for therapeutic or veterinary use.
The synthesis of N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide involves several key steps:
The detailed mechanisms of these reactions typically involve the formation of intermediates that are subsequently transformed into the final product through careful control of reaction conditions.
The molecular structure of N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide can be analyzed through various techniques:
InChI=1S/C19H21N5O2S/c1-3-24-18(15-10-7-8-12-20-15)22-23-19(24)27-13-17(25)21-14-9-5-6-11-16(14)26-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,25)CCN1C(=NN=C1SCC(=O)NC2=CC=CC=C2OCC)C3=CC=CC=N3The structure features a triazole ring connected to a pyridine moiety and an ethoxyphenyl group, indicating potential interactions with biological targets.
The compound N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-y)-4H-1,2,4-triazol-3-y]sulfanyl}acetamide can participate in various chemical reactions:
The mechanism of action for N-(2-ethoxyphenyl)-2-{[4-ethyl-5-(pyridin-4-y)-4H-1,2,4-triazol -3-y]sulfanyl}acetamide is not fully elucidated but may involve:
The physical and chemical properties of N-(2-ethoxyphenyl)-2-{[4 -ethyl -5-(pyridin -4 -y)-4H -1 ,2 ,4 -triazol -3 -y]sulfanyl}acetamide include:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 383.5 g/mol |
| Solubility | Not specified |
| Purity | Typically 95% |
These properties are crucial for understanding the compound's behavior in various environments and its suitability for specific applications.
N-(2 -ethoxyphenyl)-2-{[4 -ethyl -5 -(pyridin -4 -y)-4H -1 ,2 ,4 -triazol -3 -y]sulfanyl}acetamide has several potential applications in scientific research:
CAS No.: 17699-05-7
CAS No.: 76663-30-4
CAS No.: 36671-85-9
CAS No.: 56892-33-2
CAS No.: 123408-96-8
CAS No.: 72691-25-9